Anagliptin
Vue d'ensemble
Description
L'anagliptine est un composé pharmaceutique utilisé principalement pour le traitement du diabète de type 2. L'anagliptine agit en inhibant l'enzyme dipeptidyl peptidase-4, ce qui entraîne une augmentation des niveaux d'hormones incrétines, améliorant ainsi la sécrétion d'insuline et réduisant la libération de glucagon .
Applications De Recherche Scientifique
Anagliptin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying dipeptidyl peptidase-4 inhibition and related enzymatic pathways.
Biology: Investigated for its effects on incretin hormones and glucose metabolism.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus.
Industry: Used in the pharmaceutical industry for the development of new anti-diabetic drugs and formulations.
Mécanisme D'action
Target of Action
Anagliptin primarily targets an enzyme called dipeptidyl peptidase-4 (DPP-4) in the body . This enzyme is responsible for degrading incretin hormones, which are crucial for maintaining glucose homeostasis .
Mode of Action
this compound works by inhibiting the action of DPP-4 . This inhibition leads to an increase in the levels of active plasma incretins, which in turn helps control glycemic levels . Incretin hormones, such as glucose-dependent insulinotropic polypeptide and glucagon-like peptide 1, enhance insulin secretion and inhibit glucagon secretion, thereby reducing plasma glucose levels .
Biochemical Pathways
this compound, like other DPP-4 inhibitors, exerts favorable changes in several biochemical pathways. These changes include improved endothelial function, reduction of inflammatory markers, oxidative stress ischemia/reperfusion injury, and atherogenesis . Additionally, this compound increases adiponectin levels and modestly decreases lipidemia and blood pressure .
Pharmacokinetics
this compound is well absorbed with a bioavailability of more than 73% . The mean time to reach maximum concentration (t max) ranges from 0.9 to 1.8 hours . Its concentration decreases with a half-life of 5.8 to 6.2 hours in patients with type 2 diabetes mellitus when administered at the recommended regimen .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the accumulation of monocytes and macrophages in the vascular wall, a decrease in smooth muscle cell content in plaque areas, and a reduction in the oil red O-stained area around the aortic valve . These effects contribute to the anti-atherosclerotic effect of this compound .
Action Environment
Environmental factors such as diet, physical activity, and exposure to pollutants can influence the action, efficacy, and stability of this compound . For instance, a diet high in energy density and a sedentary lifestyle, which are common in Western societies, can exacerbate the symptoms of type 2 diabetes and potentially impact the effectiveness of this compound . Therefore, maintaining a healthy lifestyle is crucial for enhancing the therapeutic effects of this compound.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Anagliptin plays a significant role in biochemical reactions, particularly in the regulation of blood glucose levels. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the degradation of incretin hormones . By inhibiting DPP-4, this compound increases the levels of these hormones, enhancing insulin secretion, inhibiting glucagon release, and thereby reducing plasma glucose levels .
Cellular Effects
This compound has been shown to have various effects on different types of cells. For instance, it has been found to prevent interleukin 1β (IL-1β)-induced cellular senescence in vascular smooth muscle cells . This suggests that this compound may have a protective effect against cellular aging and related diseases.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones, leading to increased levels of these hormones in the body . The increased levels of incretins enhance insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. In a Phase II trial, the reduction in HbA1c values from baseline after 12 weeks of monotherapy with 200 mg and 400 mg of daily this compound was significant . Furthermore, the levels of HbA1c, fasting blood glucose, and postprandial blood glucose were significantly decreased at 52 weeks compared with the baseline values .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to increase insulin-induced skeletal muscle glucose uptake in mice . This suggests that this compound may have potential therapeutic benefits in the treatment of insulin resistance and type 2 diabetes.
Metabolic Pathways
This compound is involved in the incretin metabolic pathway. By inhibiting the DPP-4 enzyme, this compound prevents the degradation of incretin hormones, leading to increased levels of these hormones . This results in enhanced insulin secretion and inhibited glucagon release, thereby reducing blood glucose levels .
Transport and Distribution
This compound is well absorbed in the body. In dogs, the absorption rate is 70.4%, and in rats, it ranges from 38.1 to 85.5% depending on the dose . The volume of distribution of this compound was 2.47 L/kg and plasma protein binding was 37.1–48.2% .
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with the DPP-4 enzyme, which is present in various cell types and tissues
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'anagliptine peut être synthétisée par différentes voies chimiques. Une méthode courante implique le couplage de l'acide 2-méthylpyrazolo[1,5-a]pyrimidine-6-carboxylique avec le sel de méthanesulfonate de (2S)-1-{[(1-amino-2-méthylpropan-2-yl)amino]acétyl}pyrrolidine-2-carbonitrile en présence d'agents de couplage comme l'EDC.HCl et le HOBT . La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane, avec de la triéthylamine comme base .
Méthodes de production industrielle : La production industrielle de l'anagliptine implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent la chromatographie liquide haute performance (HPLC) pour la séparation et la quantification des substances apparentées et des produits de dégradation .
Analyse Des Réactions Chimiques
Types de réactions : L'anagliptine subit diverses réactions chimiques, notamment :
Oxydation : L'anagliptine peut être oxydée pour former des dérivés N-oxydes.
Réduction : Les réactions de réduction sont moins courantes, mais peuvent se produire dans des conditions spécifiques.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes fonctionnels amide ou nitrile.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Réduction : Borohydrure de sodium ou autres agents réducteurs.
Substitution : Divers nucléophiles en conditions acides ou basiques.
Principaux produits :
Oxydation : Dérivés N-oxydes de l'anagliptine.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
L'anagliptine a un large éventail d'applications de recherche scientifique :
Biologie : Étudiée pour ses effets sur les hormones incrétines et le métabolisme du glucose.
Médecine : Principalement utilisée dans le traitement du diabète de type 2.
5. Mécanisme d'action
L'anagliptine exerce ses effets en inhibant l'enzyme dipeptidyl peptidase-4 (DPP-4). Cette inhibition empêche la dégradation des hormones incrétines telles que le peptide-1 de type glucagon (GLP-1) et le polypeptide insulinotrope dépendant du glucose (GIP). L'augmentation des niveaux de ces hormones améliore la sécrétion d'insuline, réduit la libération de glucagon et ralentit la vidange gastrique, ce qui conduit à une meilleure régulation de la glycémie .
Composés similaires :
- Alogliptine
- Linagliptine
- Saxagliptine
- Sitagliptine
- Ténéligliptine
- Vildagliptine
Comparaison : L'anagliptine est unique parmi les gliptines en raison de sa structure moléculaire spécifique et de sa haute sélectivité pour la DPP-4. Des études ont montré que l'anagliptine a un effet favorable sur les profils lipidiques, en particulier en réduisant les niveaux de cholestérol des lipoprotéines de basse densité . Comparée aux autres gliptines, l'anagliptine peut offrir des avantages supplémentaires en termes de santé cardiovasculaire .
Comparaison Avec Des Composés Similaires
- Alogliptin
- Linagliptin
- Saxagliptin
- Sitagliptin
- Teneligliptin
- Vildagliptin
Comparison: Anagliptin is unique among gliptins due to its specific molecular structure and high selectivity for DPP-4. Studies have shown that this compound has a favorable effect on lipid profiles, particularly in reducing low-density lipoprotein cholesterol levels . Compared to other gliptins, this compound may offer additional benefits in terms of cardiovascular health .
Propriétés
IUPAC Name |
N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXYBEHACFJIEL-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCC[C@H]3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045689 | |
Record name | Anagliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
739366-20-2 | |
Record name | Anagliptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=739366-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anagliptin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0739366202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anagliptin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12417 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Anagliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANAGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K726J96838 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.